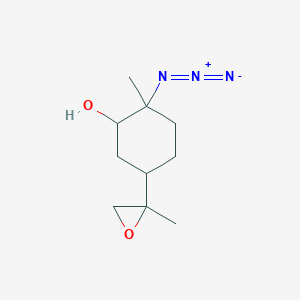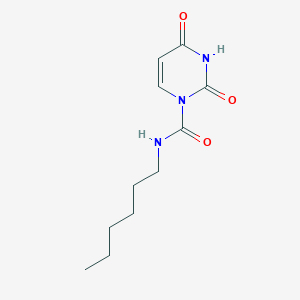
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide typically involves the reaction of hexylamine with 5-fluorouracil. The process includes the following steps:
Formation of Intermediate: 5-fluorouracil is reacted with hexylamine in the presence of a coupling agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other pyrimidine derivatives.
Biology: Studied for its role in inhibiting enzymes like thymidylate synthase and acid ceramidase.
Medicine: Employed in cancer treatment, particularly for breast and colorectal cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The primary mechanism of action of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide involves the inhibition of thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells . Additionally, it acts as an acid ceramidase inhibitor, influencing cancer cell survival, growth, and death .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Capecitabine: Another fluorouracil derivative used in cancer treatment.
Tegafur: A prodrug of fluorouracil with similar applications.
Uniqueness
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide is unique due to its dual mechanism of action, targeting both thymidylate synthase and acid ceramidase. This dual inhibition makes it a potent antineoplastic agent with a broader spectrum of activity compared to its analogues .
Properties
CAS No. |
65769-87-1 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-hexyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-4-5-7-12-10(16)14-8-6-9(15)13-11(14)17/h6,8H,2-5,7H2,1H3,(H,12,16)(H,13,15,17) |
InChI Key |
URIQHRVESCIELP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



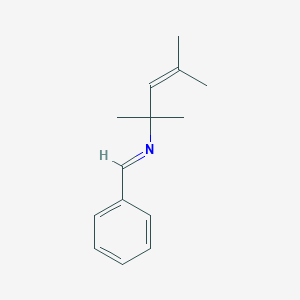

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
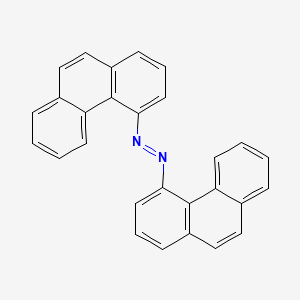
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
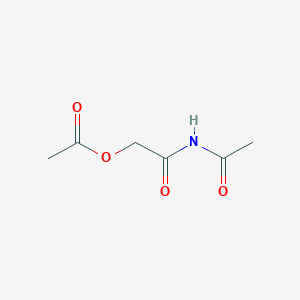
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
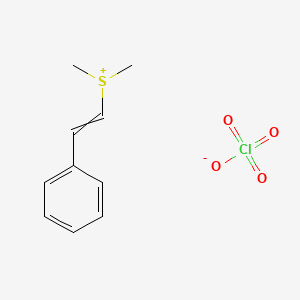
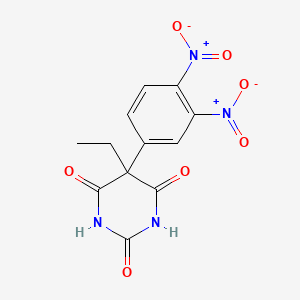
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
